![molecular formula C9H17NO5 B069549 (2S,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid CAS No. 174282-86-1](/img/structure/B69549.png)
(2S,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid, commonly known as Boc-Ser(OiPr)-OH, is a derivative of serine, an amino acid that is essential for protein synthesis. Boc-Ser(OiPr)-OH is widely used in chemical synthesis, particularly in the preparation of peptides and proteins. It is also used in scientific research to study the mechanism of action, biochemical and physiological effects, and potential therapeutic applications of various compounds.
Mecanismo De Acción
Boc-Ser(OiPr)-OH does not have a specific mechanism of action, as it is primarily used as a building block in the synthesis of peptides and proteins. However, Boc-Ser(OiPr)-OH can affect the structure and function of various biomolecules, which can in turn affect the behavior of biological systems.
Efectos Bioquímicos Y Fisiológicos
Boc-Ser(OiPr)-OH does not have any significant biochemical or physiological effects on its own, as it is primarily used as a building block in the synthesis of peptides and proteins. However, peptides and proteins synthesized using Boc-Ser(OiPr)-OH can have a variety of biochemical and physiological effects, depending on their structure and function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Boc-Ser(OiPr)-OH has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it can be used to prepare a wide variety of peptides and proteins. It is also stable and can be stored for long periods of time. However, Boc-Ser(OiPr)-OH has some limitations. It can be expensive to synthesize or purchase, and it may not be suitable for use in certain types of experiments.
Direcciones Futuras
There are several potential future directions for research involving Boc-Ser(OiPr)-OH. One area of interest is the development of new methods for synthesizing and purifying Boc-Ser(OiPr)-OH and other amino acid derivatives. Another area of interest is the development of new peptides and proteins that can be used for therapeutic purposes. Additionally, researchers may continue to study the structure and function of various biomolecules using peptides and proteins synthesized using Boc-Ser(OiPr)-OH.
Métodos De Síntesis
Boc-Ser(OiPr)-OH can be synthesized using a variety of methods, including the Fmoc/tBu strategy, the Boc/tBu strategy, and the Boc/HOBt strategy. In the Fmoc/tBu strategy, serine is first protected with the Fmoc group, and then the hydroxyl group is protected with the tBu group. The Fmoc group is then removed, and the tBu group is replaced with the Boc group. The resulting Boc-Ser(OiPr)-OH can be purified using column chromatography or other methods.
Aplicaciones Científicas De Investigación
Boc-Ser(OiPr)-OH is widely used in scientific research to study the mechanism of action, biochemical and physiological effects, and potential therapeutic applications of various compounds. For example, Boc-Ser(OiPr)-OH can be used as a building block in the synthesis of peptides and proteins, which can be used to study the structure and function of various biomolecules. Boc-Ser(OiPr)-OH can also be used to study the effects of various compounds on biological systems, such as enzymes, receptors, and ion channels.
Propiedades
Número CAS |
174282-86-1 |
|---|---|
Nombre del producto |
(2S,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid |
Fórmula molecular |
C9H17NO5 |
Peso molecular |
219.23 g/mol |
Nombre IUPAC |
(2S,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C9H17NO5/c1-5(6(11)7(12)13)10-8(14)15-9(2,3)4/h5-6,11H,1-4H3,(H,10,14)(H,12,13)/t5-,6-/m0/s1 |
Clave InChI |
ZIMQJAVPQRKBTD-WDSKDSINSA-N |
SMILES isomérico |
C[C@@H]([C@@H](C(=O)O)O)NC(=O)OC(C)(C)C |
SMILES |
CC(C(C(=O)O)O)NC(=O)OC(C)(C)C |
SMILES canónico |
CC(C(C(=O)O)O)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



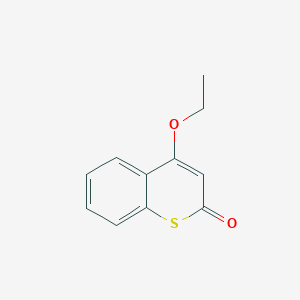
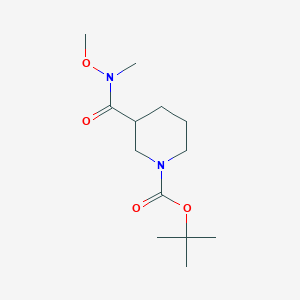
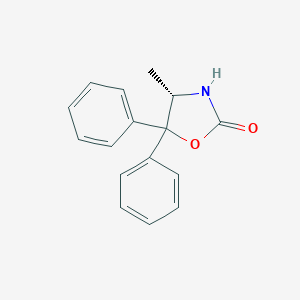
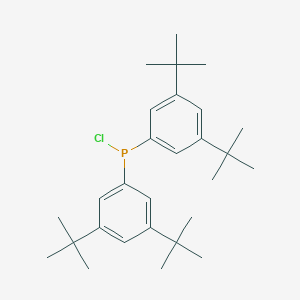
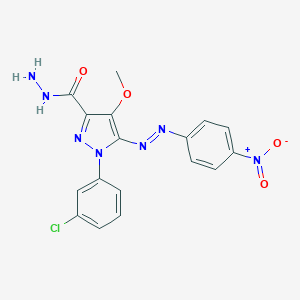
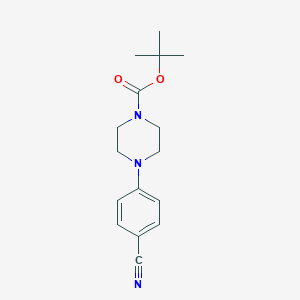
![Ethyl 2-([(2,6-dichlorophenyl)(hydroxyimino)methyl]amino)acetate](/img/structure/B69483.png)
![N-butyl-3,5-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide Hydrochloride](/img/structure/B69484.png)
![3-Ethylfuro[3,2-c]pyridine](/img/structure/B69485.png)
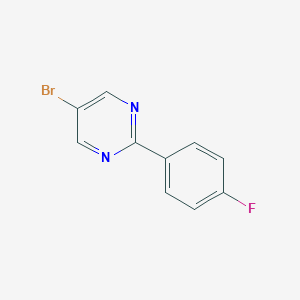
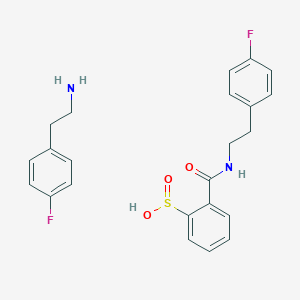
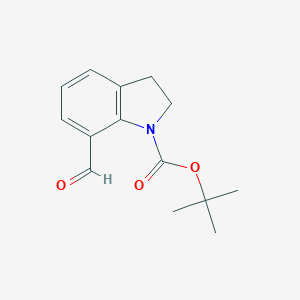
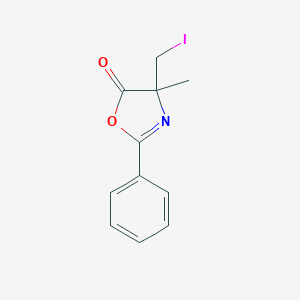
![4-[(1E)-1-Buten-1-yl]-1-ethoxy-2-methoxybenzene](/img/structure/B69498.png)